5-Hydroperoxymethyl-2'-deoxyuridine

Mutagenicity Ames test Oxidative DNA damage

Unlike HMdU or FdU, 5-Hydroperoxymethyl-2'-deoxyuridine (HPMdU) retains a reactive hydroperoxide moiety that enables metal-catalyzed generation of secondary ROS and amplifies DNA damage. Essential for replicating the complete radiation-induced genotoxicity cascade, probing intracellular transition metals, and calibrating oxidative-stress biomarker assays. Procure the authentic primary lesion to ensure physiologically relevant outcomes in radioprotector/radiosensitizer screening, DNA-repair enzymology, and clinical biomarker validation. Custom packaging and bulk synthesis available upon request.

Molecular Formula C10H14N2O7
Molecular Weight 274.23 g/mol
CAS No. 38716-10-8
Cat. No. B1205968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroperoxymethyl-2'-deoxyuridine
CAS38716-10-8
Synonyms5-hydroperoxymethyl-2'-deoxyuridine
alpha-hydroperoxythymidine
HPMdU
Molecular FormulaC10H14N2O7
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)COO)CO)O
InChIInChI=1S/C10H14N2O7/c13-3-7-6(14)1-8(19-7)12-2-5(4-18-17)9(15)11-10(12)16/h2,6-8,13-14,17H,1,3-4H2,(H,11,15,16)/t6-,7+,8+/m0/s1
InChIKeySTXZSCOOCRDNCN-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroperoxymethyl-2'-deoxyuridine (HPMdU): The Key Thymidine Hydroperoxide for Oxidative DNA Damage and Ionizing Radiation Research


5-Hydroperoxymethyl-2'-deoxyuridine (HPMdU; CAS 38716-10-8), also known as α-hydroperoxythymidine, is a thymidine analog belonging to the class of nucleoside hydroperoxides. It is a primary, relatively stable DNA lesion formed endogenously via ionizing radiation and peroxy radical (ROO•)-mediated oxidation of the thymine 5-methyl group [1]. Unlike its downstream decomposition products—5-hydroxymethyl-2'-deoxyuridine (HMdU) and 5-formyl-2'-deoxyuridine (FdU)—HPMdU retains a reactive hydroperoxide (-OOH) moiety that enables metal-catalyzed generation of secondary reactive oxygen species (ROS) and amplification of DNA damage, making it a mechanistically and quantitatively distinct entity for experimental use [2].

Why HPMdU Cannot Be Replaced by HMdU or FdU in Experimental Systems Requiring Authentic Oxidative Lesion Intermediates


HPMdU is not functionally interchangeable with its stable decomposition products HMdU or FdU because it possesses a hydroperoxide group that is absent in the latter two compounds. This hydroperoxide moiety enables HPMdU to act as a latent source of hydroxyl radicals (•OH) upon interaction with transition metal ions such as Fe(II) and Cu(I), thereby propagating secondary oxidative damage to neighboring DNA bases—a capability that HMdU and FdU lack entirely [1]. Attempts to substitute HPMdU with HMdU or FdU in mutagenicity, DNA repair, or metal-catalyzed decomposition studies therefore produce qualitatively different outcomes and fail to replicate the full biological cascade initiated by the primary radiation-induced hydroperoxide lesion [2].

Quantitative Differentiation Evidence for 5-Hydroperoxymethyl-2'-deoxyuridine Against Closest Analogs HMdU and FdU


Mutagenic Potency in Salmonella typhimurium TA100: HPMdU vs. HMdU vs. FdU

In a direct head-to-head comparison using the Ames Salmonella/microsome assay, HPMdU exhibited markedly greater mutagenic potency than its decomposition products HMdU and FdU in strain TA100 [1]. HPMdU at 50 nmoles/plate increased revertants by 4-fold, whereas HMdU required a 20-fold higher dose (1000 nmoles/plate) to achieve a 5-fold increase; FdU was the weakest mutagen of the three compounds tested [1].

Mutagenicity Ames test Oxidative DNA damage

Metal-Ion-Dependent Decomposition Product Ratio: A Unique Signature of HPMdU

HPMdU undergoes metal-ion-specific decomposition into two products, HMdU and FdU, as analyzed by HPLC [1]. Sn(II) generated exclusively HMdU (100%), Fe(II) formed approximately equal amounts of both products (~1:1 ratio), while Cu(I), Cu(II), and Co(II) produced predominantly FdU (>50%) [1]. In contrast, HMdU and FdU are chemically inert toward further metal-catalyzed decomposition under these conditions [2].

Metal-catalyzed decomposition HPLC product analysis Thymine hydroperoxide

Secondary Oxidative Lesion Induction in Bacterial Cells: HPMdU vs. HMdU/FdU

Preincubation of S. typhimurium TA100 cells with 20–40 nM HPMdU caused a dose-dependent formation of the oxidized DNA base derivatives HMdU, thymidine glycol, and 8-hydroxyl-2'-deoxyguanosine (8-OHdG), all established hydroxyl radical-mediated oxidation products [1]. This secondary damage amplification is mechanistically attributed to the hydroperoxide moiety of HPMdU, which reacts with intracellular iron to generate •OH [1]. HMdU and FdU, lacking the hydroperoxide group, do not produce such secondary lesions under comparable conditions [1].

Hydroxyl radical Secondary DNA damage 8-OHdG Thymidine glycol

Chelator-Modulated Mutagenicity: Dissecting the Role of Intracellular Metals

The mutagenic activity of HPMdU in TA100 is differentially modulated by metal chelators and antioxidant enzyme inhibitors [1]. Pretreatment with the membrane-permeable Fe/Cu chelator o-phenanthroline increased mutagenicity at low HPMdU doses but inhibited mutagenicity at 50 nmoles/plate, whereas the membrane-impermeable Fe chelator desferal had virtually no effect [1]. Azide (a catalase inhibitor) enhanced HPMdU mutagenicity, while 3-amino-1,2,4-triazole (a catalase/peroxidase inhibitor) and ammonium formate (a hydroxyl radical scavenger) were protective [1]. Such chelator-dependent modulation is not observed with HMdU or FdU because their mutagenicity does not involve metal-catalyzed ROS production [1].

Iron chelator Mutagenicity modulation o-Phenanthroline Catalase inhibitor

High-Impact Application Scenarios for 5-Hydroperoxymethyl-2'-deoxyuridine Based on Quantitative Differentiation Evidence


Radiation Biology: Modeling the Complete Spectrum of Ionizing Radiation-Induced DNA Damage

HPMdU is the authentic primary lesion formed in DNA by ionizing radiation. Its use in cellular or in vitro models ensures that the full damage cascade—including metal-catalyzed hydroxyl radical generation and secondary lesion formation (HMdU, thymidine glycol, 8-OHdG)—is reproduced [1]. Substituting HPMdU with HMdU or FdU truncates this cascade, leading to underestimation of radiation-induced genotoxicity. This makes HPMdU essential for academic, governmental, and industrial laboratories studying radioprotectors, radiosensitizers, or the long-term genetic effects of radiation exposure.

Metal Toxicology and Intracellular Iron/Copper Homeostasis Studies

The metal-ion-specific decomposition product profile of HPMdU (Sn→100% HMdU; Fe→~1:1; Cu/Co→predominantly FdU) [2] and its chelator-dependent mutagenicity [1] make it a versatile probe for identifying and quantifying bioavailable transition metals in cells and tissues. Researchers investigating metal overload disorders, metal-based drug mechanisms, or environmental metal toxicity can use HPMdU as a reporter molecule that generates a detectable fingerprint of the intracellular metal environment.

DNA Repair Enzyme Substrate and Base Excision Repair (BER) Pathway Dissection

HPMdU enables the generation of defined mixtures of HMdU and FdU in situ, each of which is recognized by distinct DNA glycosylases (e.g., SMUG1 for HMdU; hNTH1 for FdU). This allows precise biochemical dissection of the base excision repair pathway without the need to independently synthesize and characterize each stable lesion. The ability to produce both substrates from a single precursor under controlled metal conditions [2] streamlines repair kinetics and enzyme specificity studies in academic and pharmaceutical settings.

Oxidative Stress Biomarker Development and Validation

Because HPMdU treatment of cells generates quantifiable levels of HMdU, thymidine glycol, and 8-OHdG—the same lesions measured as oxidative stress biomarkers in clinical and epidemiological studies [1]—HPMdU serves as a positive control and calibration standard for mass spectrometry-based biomarker assays. This application is critical for clinical chemistry laboratories and CROs developing or validating oxidative DNA damage biomarker panels for disease risk assessment or drug safety evaluation.

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